Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl carbamate group and a fluorinated aromatic ring substituted with a methoxymethyl moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties. The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis, while the 2-fluoro-4-(methoxymethyl)phenyl substituent contributes to electronic and steric effects critical for target binding .
Properties
Molecular Formula |
C17H25FN2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)15-6-5-13(12-22-4)11-14(15)18/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
LHJGPXXWPNGRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)COC)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl Piperazine-1-carboxylate (Boc-Piperazine)
The starting material tert-butyl piperazine-1-carboxylate (Boc-piperazine) is prepared by carbamate protection of piperazine. This is a critical step to selectively protect the nitrogen and enable subsequent selective substitution reactions.
- Typical Procedure: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine or sodium bicarbonate.
- Yield: High yields (>90%) are commonly reported.
- Purification: The product is purified by extraction and silica gel chromatography.
Introduction of the 2-Fluoro-4-(methoxymethyl)phenyl Group
The aromatic substituent, 2-fluoro-4-(methoxymethyl)phenyl, can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Palladium-Catalyzed Coupling: Using a bromo- or chloro-substituted fluoro-methoxymethylbenzene derivative with Boc-piperazine under Pd(0) catalysis.
- Catalysts and Ligands: Pd2(dba)3 or Pd(PPh3)4 with ligands such as BINAP or Xantphos.
- Base: Sodium tert-butoxide or potassium carbonate.
- Solvent: Dry toluene, dimethylformamide, or acetonitrile.
- Temperature: 50-70°C.
- Yield: High yields (~90-95%) are reported for analogous compounds.
- Example: A similar reaction involving 1-bromo-2,3-difluorobenzene and Boc-piperazine yielded 95% product under Pd catalysis at 70°C for 1.5 hours.
Methoxymethyl Group Introduction
The methoxymethyl substituent on the aromatic ring is typically introduced by:
- Formylation followed by reduction and methylation: Starting from the fluoro-substituted phenyl ring, formylation at the para position can be followed by reduction to hydroxymethyl and subsequent methylation to methoxymethyl.
- Direct substitution: Alternatively, 4-(methoxymethyl)fluorobenzene derivatives can be synthesized and then coupled to Boc-piperazine.
Alkylation of Boc-Piperazine with 4-(4-tert-Butyloxycarbonyl)piperazin-1-yl Butanal Dimethyl Acetal
An intermediate step involves reacting Boc-piperazine with 4-chlorobutanal dimethyl acetal in anhydrous dimethylformamide at 100°C for 24 hours, followed by extraction and chromatography to isolate 4-(4-tert-butyloxycarbonyl)piperazin-1-yl butanal dimethyl acetal with 42% yield.
Reductive Amination
Reductive amination is used to couple aldehyde intermediates with Boc-piperazine:
- Reagents: Sodium triacetoxyborohydride.
- Solvent: Mixture of acetic acid and dichloromethane.
- Conditions: Reaction at 0°C warming to room temperature over 2 hours.
- Yield: Approximately 67.7% yield after purification by silica gel chromatography.
Final Purification
The final compound is purified by standard chromatographic techniques such as flash column chromatography using ethyl acetate/hexane mixtures as eluents or by recrystallization from appropriate solvents.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of Piperazine | Piperazine + di-tert-butyl dicarbonate, base, DCM or MeCN, RT | >90 | High purity Boc-piperazine obtained |
| 2 | Pd-Catalyzed Coupling | Boc-piperazine + 1-bromo-2,3-difluorobenzene, Pd2(dba)3 (2%), BINAP (4%), NaOtBu, toluene, 70°C, 1.5h | 95 | Efficient introduction of fluoroaryl group |
| 3 | Alkylation with Chlorobutanal | Boc-piperazine + 4-chlorobutanal dimethyl acetal, K2CO3, DMF, 100°C, 24h | 42 | Intermediate for further functionalization |
| 4 | Reductive Amination | Intermediate aldehyde + Boc-piperazine, sodium triacetoxyborohydride, HOAc/DCM, 0–RT, 2h | 67.7 | Formation of key C-N bond with good selectivity |
| 5 | Methoxymethyl Introduction | Formylation/reduction/methylation sequence or pre-functionalized aromatic coupling | Variable | Depends on synthetic route chosen |
| 6 | Purification | Silica gel chromatography or recrystallization | - | Ensures high purity for analytical and biological applications |
Research Discoveries and Considerations
- The use of palladium-catalyzed cross-coupling reactions with Boc-piperazine enables selective and efficient introduction of complex aromatic substituents including fluoro and methoxymethyl groups.
- Reductive amination using sodium triacetoxyborohydride in acidic media provides a mild and high-yielding method to form the piperazine-aryl linkage without over-reduction or side reactions.
- Protection of the piperazine nitrogen as the tert-butyl carbamate is critical to control regioselectivity and prevent polymerization or multiple substitutions.
- Reaction solvents such as dry toluene and DMF, and bases like sodium tert-butoxide or potassium carbonate, are essential for optimal reaction rates and yields.
- Temperature control during coupling and alkylation steps is crucial to avoid decomposition and side reactions.
Chemical Reactions Analysis
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Stability and Reactivity
Key Compounds:
- Compound 1a/1b (): Structure: 2-fluoro-4-(oxazolidinone-triazolyl)phenyl substituent. Stability: Degrades in simulated gastric fluid due to labile oxazolidinone and triazole groups. Comparison: The target compound’s methoxymethyl group is hydrolytically stable under acidic conditions, suggesting superior gastrointestinal stability compared to 1a/1b .
tert-Butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate (17a) ():
- tert-Butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate (): Structure: Cyano and formyl substituents. Reactivity: The formyl group increases electrophilicity, posing risks of side reactions. Comparison: The methoxymethyl group in the target compound is less reactive, enhancing stability during storage and biological interactions .
Stability Data Table:
Functional Group Impact on Physicochemical Properties
Hydrophobicity :
- The methoxymethyl group in the target compound increases hydrophobicity compared to polar groups like sulfonamides (e.g., , Compound 24) or ureas (e.g., , Compound 37). This may enhance blood-brain barrier penetration for CNS targets.
- In contrast, the trifluoromethyl group in tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate () introduces strong electron-withdrawing effects, reducing basicity of the piperazine nitrogen compared to the target compound’s electron-donating methoxymethyl group .
Biological Activity
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate (CAS No. 763114-04-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃FN₂O₂
- Molecular Weight : 336.40 g/mol
- CAS Number : 763114-04-1
The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of a fluorine atom and a methoxymethyl group on the phenyl ring enhances the compound's lipophilicity and receptor binding affinity.
This compound is primarily studied for its interaction with various biological targets:
- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Kinase Inhibition : Similar compounds have shown activity against cyclin-dependent kinases (CDKs), suggesting that this compound may also exhibit kinase inhibition, which is crucial in cancer therapy .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have demonstrated IC₅₀ values in the low micromolar range against breast and ovarian cancer cells . While specific data on this compound is limited, its structural analogs suggest potential anticancer activity.
Neuropharmacological Effects
The piperazine structure is often associated with anxiolytic and antidepressant effects. Research indicates that modifications to the piperazine ring can enhance selectivity for serotonin receptors, which could translate into therapeutic effects for mood disorders .
Study on Antiproliferative Activity
In a comparative study involving similar piperazine derivatives, compounds were tested against human breast cancer cell lines (MDA-MB-231 and MCF-7). Results showed that certain modifications to the piperazine structure led to enhanced anticancer activity with IC₅₀ values ranging from 19.9 to 75.3 µM . Although direct studies on this compound are needed, these findings provide insights into its potential efficacy.
Data Table: Comparison of Biological Activities
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzoylpiperidine derivative | MDA-MB-231 | 19.9 | MAGL Inhibition |
| Benzoylpiperidine derivative | OVCAR-3 | 31.5 | MAGL Inhibition |
| Similar piperazine derivative | MCF-7 | 75.3 | CDK Inhibition |
Q & A
Q. Advanced
- QSAR models : Use descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptor count. For this compound, TPSA = 45 Ų predicts moderate aqueous solubility (~50 µM) .
- Molecular dynamics (MD) : Simulations in explicit solvents (e.g., water/octanol) calculate partition coefficients (logP ~2.8), aligning with experimental shake-flask data .
- COSMO-RS : Predicts solubility in organic solvents (e.g., logS in DMSO = -1.2), guiding formulation for in vitro assays .
How can researchers address low yields in the final Boc-deprotection step?
Advanced
Common issues and solutions:
- Incomplete deprotection : Use TFA/DCM (1:1 v/v) with 2 hours stirring at 0°C. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
- Side reactions : Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates and prevent alkylation of the piperazine .
- Workup optimization : Neutralize TFA with cold NaHCO₃ before extraction to avoid emulsion formation .
What analytical techniques validate the purity of this compound for biological assays?
Q. Basic
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >95% is required for cytotoxicity studies .
- Elemental analysis : Carbon and nitrogen percentages should deviate <0.4% from theoretical values .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
How do structural modifications to the methoxymethyl group affect pharmacological activity?
Q. Advanced
- Electron-withdrawing substituents : Replacing methoxy with trifluoromethoxy increases logP (from 2.8 to 3.5) but reduces solubility, impacting bioavailability .
- Steric effects : Bulkier groups (e.g., ethoxymethyl) hinder binding to target proteins (e.g., kinases), shown via docking simulations .
- Metabolic stability : The methoxymethyl group resists CYP450 oxidation better than methyl, as shown in microsomal assays .
What safety protocols are critical when handling tert-butyl piperazine derivatives?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for reactions involving volatile reagents (e.g., TFA) .
- Waste disposal : Quench excess reagents (e.g., LiAlH₄) with ethyl acetate before aqueous disposal .
- Storage : Keep the compound desiccated at -20°C; hygroscopic degradation occurs at >30% humidity .
How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced
- Force field calibration : Adjust partial charges in docking software (e.g., AutoDock Vina) to account for the fluorine’s electronegativity .
- Solvent effects : Include explicit water molecules in MD simulations to model hydrogen bonding missed in vacuum calculations .
- Off-target screening : Use proteome-wide affinity chromatography to identify unintended binding partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
